molecular formula C16H20N4O3 B6419803 5-methyl-6-[3-nitro-4-(piperidin-1-yl)phenyl]-2,3,4,5-tetrahydropyridazin-3-one CAS No. 328104-80-9

5-methyl-6-[3-nitro-4-(piperidin-1-yl)phenyl]-2,3,4,5-tetrahydropyridazin-3-one

Cat. No. B6419803
CAS RN: 328104-80-9
M. Wt: 316.35 g/mol
InChI Key: SDLLKVRCYZEZMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis have been published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Chemical Reactions Analysis

In the field of organic synthesis, pinacol boronic esters are highly valuable building blocks . Protodeboronation of these esters is not well developed, but recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .

Scientific Research Applications

5-methyl-6-[3-nitro-4-(piperidin-1-yl)phenyl]-2,3,4,5-tetrahydropyridazin-3-one has a wide range of potential applications in scientific research. It has been studied for its potential use in drug design, as it has been found to interact with various proteins and enzymes. It has also been studied for its potential use in lab experiments, as it can be used to study the structure and function of proteins and enzymes. Additionally, it has been used in various biochemical and physiological studies, as it has been found to have an effect on various physiological processes.

Mechanism of Action

The mechanism of action of 5-methyl-6-[3-nitro-4-(piperidin-1-yl)phenyl]-2,3,4,5-tetrahydropyridazin-3-one is not completely understood. However, it is believed to interact with various proteins and enzymes, which can lead to changes in their structure and function. This interaction can lead to changes in the activity of the proteins and enzymes, which can in turn lead to changes in the biochemical and physiological processes that they regulate.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively in the scientific community. It has been found to interact with various proteins and enzymes, which can lead to changes in their structure and function. This interaction can lead to changes in the activity of the proteins and enzymes, which can in turn lead to changes in the biochemical and physiological processes that they regulate. For example, it has been found to have an effect on the activity of various enzymes involved in signal transduction pathways, which can lead to changes in the expression of various genes and proteins.

Advantages and Limitations for Lab Experiments

The use of 5-methyl-6-[3-nitro-4-(piperidin-1-yl)phenyl]-2,3,4,5-tetrahydropyridazin-3-one in lab experiments has several advantages and limitations. One of the major advantages is that it is relatively inexpensive and easy to synthesize. Additionally, it has a wide range of potential applications in drug design and biochemical and physiological studies. On the other hand, its mechanism of action is not completely understood and its effects on biochemical and physiological processes are not well-defined. Additionally, it is not suitable for use in humans due to its toxicity.

Future Directions

The potential future directions for 5-methyl-6-[3-nitro-4-(piperidin-1-yl)phenyl]-2,3,4,5-tetrahydropyridazin-3-one are numerous. One potential direction is to further study its mechanism of action and its effects on biochemical and physiological processes. Additionally, further research could be conducted to develop more efficient and cost-effective methods for its synthesis. Additionally, further research could be conducted to explore its potential applications in drug design and development. Finally, further research could be conducted to explore its potential applications in lab experiments and other scientific research.

Synthesis Methods

The synthesis of 5-methyl-6-[3-nitro-4-(piperidin-1-yl)phenyl]-2,3,4,5-tetrahydropyridazin-3-one has been studied extensively in the scientific community. One of the most common methods of synthesis involves the reaction of piperidine, phenylboronic acid, and nitrobenzene. This reaction is catalyzed by palladium and proceeds in three steps. First, the piperidine and phenylboronic acid undergo a condensation reaction to form an intermediate, which is then nitrated with nitrobenzene to form the desired product. This method has been found to be efficient and cost-effective, making it a popular choice for laboratory synthesis.

properties

IUPAC Name

4-methyl-3-(3-nitro-4-piperidin-1-ylphenyl)-4,5-dihydro-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-11-9-15(21)17-18-16(11)12-5-6-13(14(10-12)20(22)23)19-7-3-2-4-8-19/h5-6,10-11H,2-4,7-9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLLKVRCYZEZMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NN=C1C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.